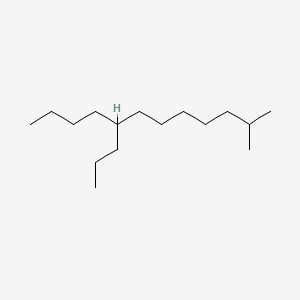

2-Methyl-8-propyldodecane

Beschreibung

2-Methyl-8-propyldodecane (CAS 55045-07-3) is a branched alkane with the molecular formula C₁₆H₃₄. It is structurally characterized by a methyl group (-CH₃) at the second carbon and a propyl group (-CH₂CH₂CH₃) at the eighth carbon of a dodecane backbone. This compound is part of a broader class of hydrocarbons, often studied for their roles in industrial applications and environmental chemistry. Notably, it has been identified in flavor-related research, where its presence correlates with food processing, such as in traditional smoked fish production .

Eigenschaften

CAS-Nummer |

55045-07-3 |

|---|---|

Molekularformel |

C16H34 |

Molekulargewicht |

226.44 g/mol |

IUPAC-Name |

2-methyl-8-propyldodecane |

InChI |

InChI=1S/C16H34/c1-5-7-13-16(11-6-2)14-10-8-9-12-15(3)4/h15-16H,5-14H2,1-4H3 |

InChI-Schlüssel |

DKCWYQNSHVCZFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CCC)CCCCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecane, 2-methyl-8-propyl- is typically synthesized through the addition reaction of long-chain alkanes . The specific synthetic route involves the alkylation of dodecane with appropriate reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of dodecane, 2-methyl-8-propyl- involves the catalytic cracking of petroleum fractions . This process is carried out at high temperatures and pressures to break down larger hydrocarbon molecules into smaller ones, including branched alkanes like dodecane, 2-methyl-8-propyl- .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Dodecane, 2-methyl-8-propyl- can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids.

Reduction: This compound can be reduced to form simpler hydrocarbons.

Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are often used in substitution reactions.

Major Products Formed:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Halogenated alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: Dodecane, 2-methyl-8-propyl- is used as a solvent in various chemical reactions and processes due to its non-polar nature .

Biology: In biological research, it is used as a model compound to study the behavior of branched alkanes in biological systems .

Medicine: While not directly used in medicine, it serves as a reference compound in the development of pharmaceuticals and the study of drug interactions .

Industry: In industrial applications, dodecane, 2-methyl-8-propyl- is used in the production of lubricants, coatings, and as a component in specialty fuels .

Wirkmechanismus

The mechanism of action of dodecane, 2-methyl-8-propyl- involves its interaction with other molecules through van der Waals forces. These interactions are primarily due to the non-polar nature of the compound, allowing it to dissolve non-polar substances and act as a solvent .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers

2-Methyl-8-propyldodecane shares its molecular formula (C₁₆H₃₄ ) with several structural isomers. Key examples include:

| Compound Name | CAS Number | Branching Pattern |

|---|---|---|

| 2-Methyl-8-propyldodecane | 55045-07-3 | Branched (methyl at C2, propyl at C8) |

| 6-Propyltridecane | 55045-10-8 | Branched (propyl at C6) |

| n-Hexadecane | 544-76-3 | Linear (no branching) |

Key Observations :

- Branching Complexity : 2-Methyl-8-propyldodecane exhibits dual branching (methyl and propyl groups), which reduces molecular symmetry compared to 6-Propyltridecane (single propyl branch) and n-Hexadecane (linear) .

- Impact on Physical Properties : Branched alkanes typically exhibit lower boiling points and higher volatility than linear isomers due to reduced surface area and weaker van der Waals interactions. For instance, n-Hexadecane (linear) has a boiling point of ~287°C, while 2-Methyl-8-propyldodecane is expected to have a lower boiling point, though exact data are unavailable .

Functional Comparisons in Food Chemistry

In a study analyzing flavor compounds in smoked fish, 2-Methyl-8-propyldodecane was detected at 13.69 ± 0.81 μg/kg , significantly higher than other branched alkanes like 2,6,10-trimethylpentadecane (7.32 ± 7.32 μg/kg) . This suggests:

- Volatility : Its branched structure may enhance volatility, facilitating release during thermal processing and contributing to aroma profiles.

- Stability : Higher concentrations could indicate resistance to degradation under smoking conditions compared to less-branched analogs.

Environmental and Industrial Relevance

- Industrial Applications : Branched alkanes are preferred in lubricants and fuels due to improved low-temperature performance and oxidation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.